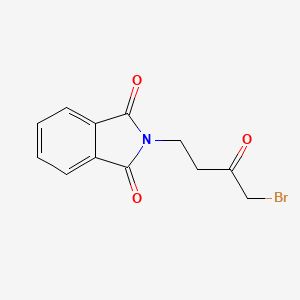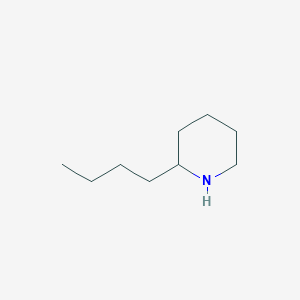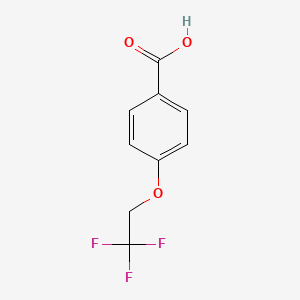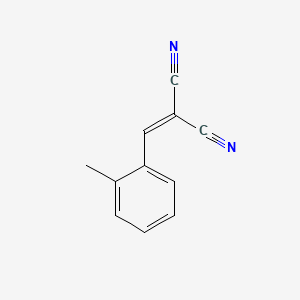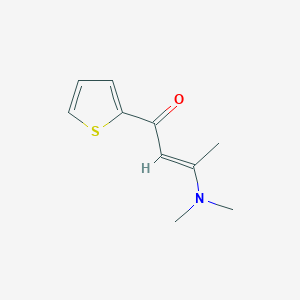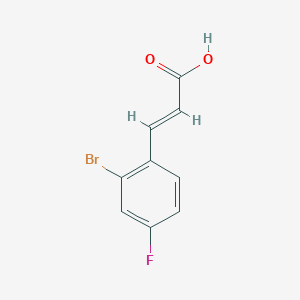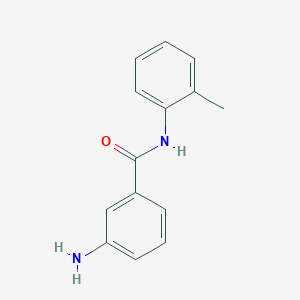
3-amino-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-amino-N-(2-methylphenyl)benzamide is a derivative of benzamide, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamides typically consist of a benzoyl group attached to an amine, and in this case, the amine is further substituted with a 2-methylphenyl group.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of an aniline with benzoyl chloride or similar acylating agents. For example, N-(3-hydroxyphenyl) benzamide was synthesized by the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium . Although the specific synthesis of 3-amino-N-(2-methylphenyl)benzamide is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, using 2-methylphenylamine as the starting aniline.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For instance, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using single-crystal X-ray diffraction, which revealed a strong intramolecular hydrogen bond . Similarly, the molecular structure of related compounds can be analyzed to predict the structure of 3-amino-N-(2-methylphenyl)benzamide.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including ring-opening reactions, as demonstrated by the synthesis of N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide from a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one . The reactivity of such compounds can be further explored through computational methods such as density functional theory (DFT) calculations, which provide insights into the electronic properties and potential chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized by spectroscopic techniques and computational methods. For example, the spectroscopic characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide included IR, NMR, and mass spectrometry . DFT calculations can also predict properties such as HOMO-LUMO energies and molecular electrostatic potential (MEP) surfaces, which are indicative of the molecule's reactivity and stability .
科学的研究の応用
Application in Chemistry
- Summary of the Application : “3-amino-N-(2-methylphenyl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various fields such as medical, industrial, biological, and potential drug industries .
- Methods of Application or Experimental Procedures : A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
- Results or Outcomes : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Potential Applications in Drug Discovery
- Summary of the Application : Benzamides, including “3-amino-N-(2-methylphenyl)benzamide”, are found in various natural products in organic chemistry . These compounds have been widely used in medical, industrial, biological, and potential drug industries . They have shown potential in the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific use case or application. Generally, these compounds are synthesized and then tested for their potential effects in various biological assays .
- Results or Outcomes : Some benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Potential Applications in Drug Discovery
- Summary of the Application : Benzamides, including “3-amino-N-(2-methylphenyl)benzamide”, are found in various natural products in organic chemistry . These compounds have been widely used in medical, industrial, biological, and potential drug industries . They have shown potential in the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific use case or application. Generally, these compounds are synthesized and then tested for their potential effects in various biological assays .
- Results or Outcomes : Some benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Safety And Hazards
特性
IUPAC Name |
3-amino-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-2-3-8-13(10)16-14(17)11-6-4-7-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMADIBBIIJEEFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396117 |
Source


|
| Record name | 3-amino-N-(2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-methylphenyl)benzamide | |
CAS RN |
14315-20-9 |
Source


|
| Record name | 3-amino-N-(2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)
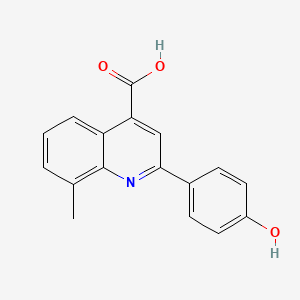
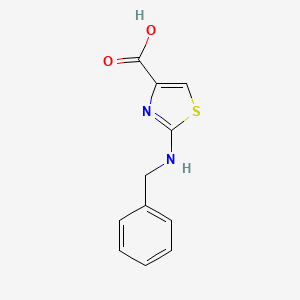
![5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275369.png)
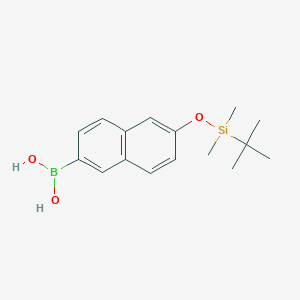
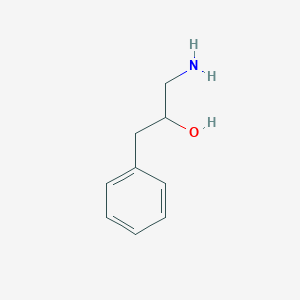
![1-{2-[(Benzoyloxy)imino]cyclohexyl}-2,4-dinitrobenzene](/img/structure/B1275375.png)
![4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275376.png)
